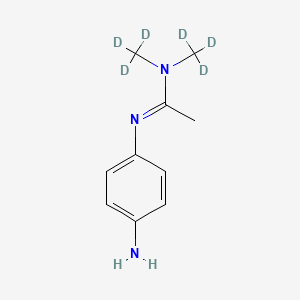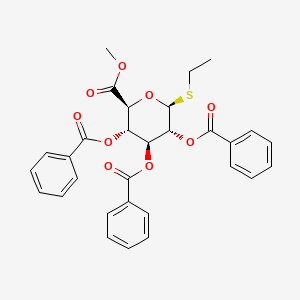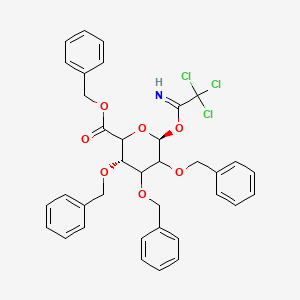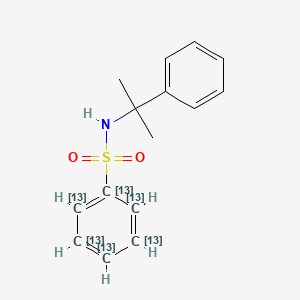
N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of a benzenesulfonamide group attached to an alpha,alpha-dimethylbenzyl moiety, with six carbon atoms labeled with the carbon-13 isotope. This labeling makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 typically involves the reaction of benzenesulfonyl chloride with alpha,alpha-dimethylbenzylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The labeled carbon atoms are introduced using carbon-13 labeled reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 is widely used in:
Chemistry: As a reference standard in NMR spectroscopy and mass spectrometry for structural elucidation and quantification.
Biology: In metabolic studies to trace the incorporation and transformation of the labeled compound in biological systems.
Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the development of new materials and chemicals, where the labeled compound helps in understanding reaction mechanisms and product formation.
Wirkmechanismus
The mechanism of action of N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 involves its interaction with specific molecular targets, depending on the context of its use. In NMR spectroscopy, the carbon-13 labeled atoms provide distinct signals that help in the detailed analysis of molecular structures. In biological systems, the compound can be metabolized, and its labeled atoms can be traced to study metabolic pathways and interactions.
Vergleich Mit ähnlichen Verbindungen
- N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide
- N-(alpha,alpha-Dimethylbenzyl)-2-formyl-benzenesulfonamide-13C6
Comparison: N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable in analytical techniques like NMR and mass spectrometry Compared to its unlabeled counterpart, the labeled version provides enhanced sensitivity and specificity in detecting and quantifying the compound in complex mixtures
Eigenschaften
IUPAC Name |
N-(2-phenylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-15(2,13-9-5-3-6-10-13)16-19(17,18)14-11-7-4-8-12-14/h3-12,16H,1-2H3/i4+1,7+1,8+1,11+1,12+1,14+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRDUQMJYZBFGO-DNPZKTMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide](/img/structure/B587292.png)

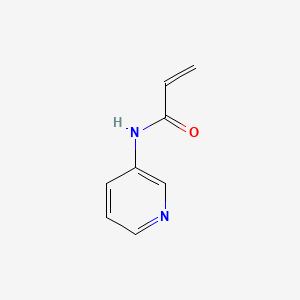
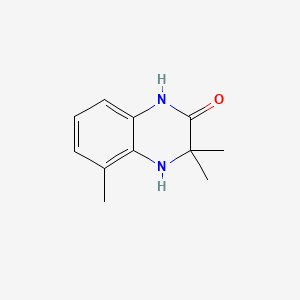
![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)

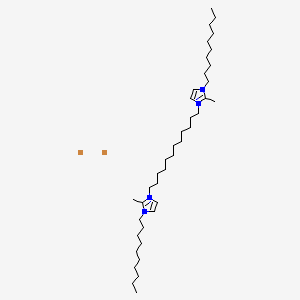
![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)
